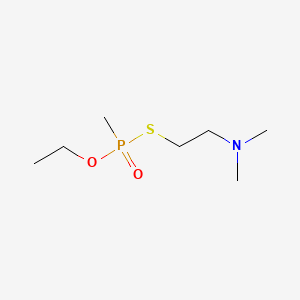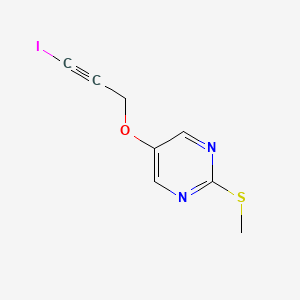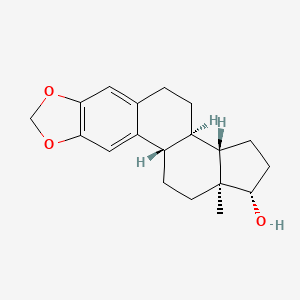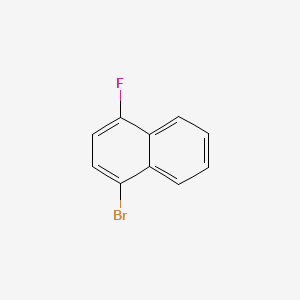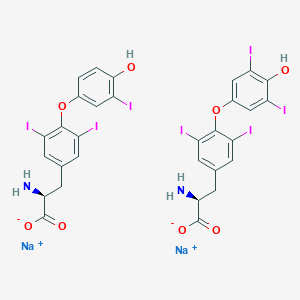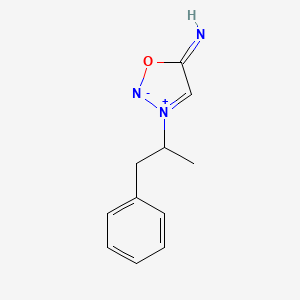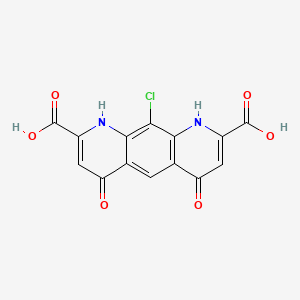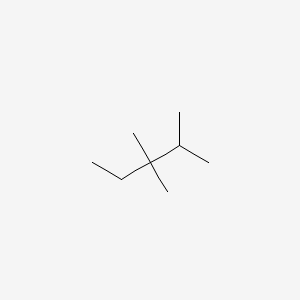
2,3,3-Trimethylpentane
Descripción general
Descripción
2,3,3-Trimethylpentane is a chemical compound in the family of hydrocarbons with a formula of C8H18 . It is an isomer of octane and has roles as a human metabolite, a bacterial metabolite, and a mammalian metabolite . It is an alkane and a volatile organic compound .
Synthesis Analysis
The synthesis of 2,3,3-Trimethylpentane and related compounds has been explored through various methodologies. Meshcheryakov and Petrova (1955) demonstrated the production of 2,3,3-Trimethylpentane through the catalytic hydrogenation of 3,3,4-trimethyl-2-pentanol, revealing isomerization processes during synthesis.Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethylpentane has been detailed through X-ray crystallography and other analytical techniques. The structure of 3-(3’,4’,5’-trimethylphenyl)pentane-2,4-dione showcases the enol tautomer and emphasizes the significance of hydrogen bonding in diketone compounds, which can be analogous to understanding the structural properties of trimethylpentanes.Chemical Reactions Analysis
Reactions involving 2,3,3-Trimethylpentane highlight its reactivity and potential for forming various products under specific conditions. Aschmann, Arey, and Atkinson (2002) detailed the products and mechanisms of reactions involving OH radicals with 2,3,4-trimethylpentane, offering insight into the oxidative processes that can also apply to 2,3,3-Trimethylpentane under similar conditions.Physical And Chemical Properties Analysis
2,3,3-Trimethylpentane has a density of 0.7±0.1 g/cm3, a boiling point of 114.9±7.0 °C at 760 mmHg, and a vapor pressure of 23.1±0.1 mmHg at 25°C . The enthalpy of vaporization is 32.1±0.0 kJ/mol, and the flash point is 11.4±11.7 °C . The compound has a molar refractivity of 39.0±0.3 cm3 .Aplicaciones Científicas De Investigación
Medicine
In the medical field, 2,3,3-Trimethylpentane’s role is less direct but still significant. It’s recognized as a human, bacterial, and mammalian metabolite, indicating its presence in biological systems . Its interactions and metabolism within the body can provide insights into cellular processes and toxicology.
Environmental Science
Environmental scientists study 2,3,3-Trimethylpentane as a volatile organic compound (VOC). Its impact on air quality and potential role in atmospheric chemistry makes it a subject of interest in studies related to pollution and environmental health .
Materials Science
In materials science, the compound’s properties such as density, enthalpy of vaporization, and thermal conductivity are of interest. These characteristics are essential for developing new materials and for the analysis of material stability under various temperature and pressure conditions .
Energy Production
2,3,3-Trimethylpentane is relevant in energy production due to its combustion properties. Understanding its standard enthalpy of formation and combustion helps in optimizing fuel mixtures for better energy output and reduced emissions .
Industrial Processes
The compound is used in industrial processes, particularly in the synthesis of other chemicals. Its reactivity and stability under different conditions make it a valuable substance in the development of industrial catalysts and solvents .
Analytical Chemistry
Analytical chemists utilize 2,3,3-Trimethylpentane in chromatography and mass spectrometry for the identification and quantification of complex mixtures. Its well-characterized mass spectrum serves as a reference for identifying unknown compounds .
Pharmacology
While not a drug itself, 2,3,3-Trimethylpentane’s role as a metabolite suggests that it could influence pharmacokinetic processes. Research into its behavior in the body can inform the development of drugs, especially concerning their metabolism and clearance .
Safety and Hazards
Propiedades
IUPAC Name |
2,3,3-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-6-8(4,5)7(2)3/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVWYBALHQFVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060333 | |
| Record name | Pentane, 2,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 2,3,3-Trimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9625 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
27.0 [mmHg] | |
| Record name | 2,3,3-Trimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9625 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3,3-Trimethylpentane | |
CAS RN |
560-21-4 | |
| Record name | 2,3,3-Trimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3-Trimethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Trimethylpentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3-TRIMETHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62AAG7FN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,3,3-Trimethylpentane relate to its thermal decomposition properties?
A2: 2,3,3-Trimethylpentane is an alkane with a branched structure. Studies on its thermal decomposition in a shock tube have revealed insights into the bond dissociation energies and rate parameters associated with the main bond breaking steps []. The branched structure influences the stability of the radicals formed during decomposition. Researchers have used this data, in conjunction with data from other hydrocarbons, to estimate rate parameters for the decomposition of other molecules containing similar structural motifs, such as other alkanes, ketones, and ethers []. This highlights the importance of understanding structure-property relationships in predicting the behavior of molecules under specific conditions.
Q2: Can 2,3,3-Trimethylpentane be used as an indicator of meat spoilage?
A3: Yes, research suggests that the presence and concentration of certain volatile compounds, including 2,3,3-Trimethylpentane, can be associated with the degradation of meat quality []. A study on Spanish cattle breeds found a correlation between increased 2,3,3-Trimethylpentane levels and other indicators of spoilage such as microbial growth, color changes, and lipid oxidation []. These findings suggest that monitoring 2,3,3-Trimethylpentane, along with other volatile compounds, could be a potential method for assessing meat freshness and safety.
Q3: What are the key physicochemical properties of 2,3,3-Trimethylpentane?
A4: While specific spectroscopic data isn't provided in the provided abstracts, 2,3,3-Trimethylpentane, as an alkane, will exhibit characteristic C-H and C-C bond vibrations detectable through infrared spectroscopy. Furthermore, its enthalpy of vaporization has been meticulously studied across a temperature range of 298.15 to 368.15 K []. This data, alongside calculated cohesive and internal energies, has been successfully modeled using various empirical equations, allowing for extrapolation to critical points like the triple and boiling points []. Understanding such properties is crucial for predicting the compound's behavior in various conditions and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



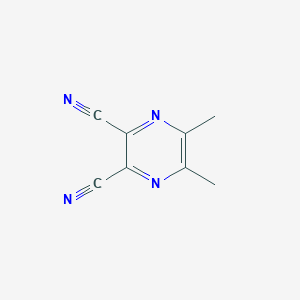
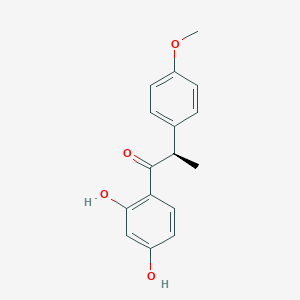
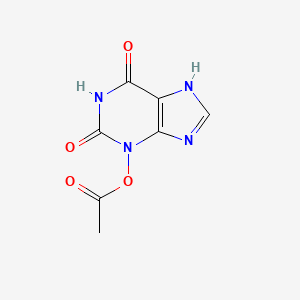
![4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one](/img/structure/B1202296.png)
